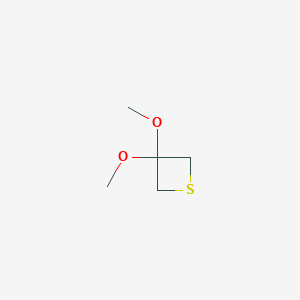

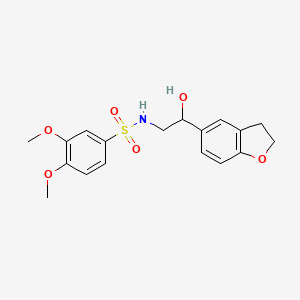

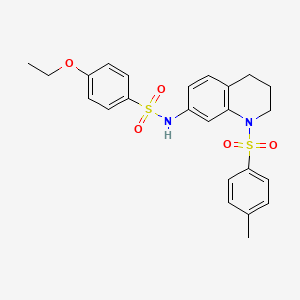

1-(4-chlorobenzyl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-chlorobenzyl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It has gained significant attention in scientific research due to its potential applications in the field of medicine.

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Quinazoline-2,4-dione derivatives have been identified to possess significant antitumor properties. A study by Zhou, Xie, and Liu (2013) developed an improved synthesis method for these derivatives, revealing that certain compounds significantly inhibited the growth of multiple human tumor cell lines. The structure-activity relationship analysis indicated that the chlorophenethylureido substituent was crucial for optimal activity, particularly in o-chlorophenethylurea derivatives (Zhou et al., 2013).

Herbicidal Activity

Wang et al. (2014) synthesized a series of triketone-containing quinazoline-2,4-dione derivatives to explore new herbicides. These compounds exhibited broad-spectrum weed control and excellent crop selectivity, showing better performance than mesotrione, a commercial herbicide. The structure-activity relationship study suggested the quinazoline-2,4-dione motif significantly impacts herbicide activity (Wang et al., 2014).

Structural and Molecular Studies

Research into the synthesis, crystal, and molecular structure of quinazoline-2,4-dione derivatives has provided insights into their potential interactions with proteins, contributing to the development of targeted therapies. Wu et al. (2022) synthesized and characterized a derivative, highlighting its favorable interaction with the SHP2 protein, suggesting its potential in targeted cancer therapy (Wu et al., 2022).

Green Chemistry Synthesis

A notable advancement in the synthesis of quinazoline-2,4-dione derivatives emphasizes environmental sustainability. Rajesh et al. (2011) described an L-proline-catalyzed synthesis of structurally complex heterocyclic ortho-quinones in water, showcasing the method's high atom economy and absence of extraction and chromatographic purification steps. This approach represents a significant contribution to green chemistry practices (Rajesh et al., 2011).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of quinazoline-2,4-dione derivatives have also been directed toward antimicrobial and antifungal applications. Malik et al. (2011) investigated fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV in cultured Mycobacterium smegmatis, showing that diones exhibit promising activity against mycobacteria, potentially guiding new treatments for bacterial infections (Malik et al., 2011).

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O3/c1-28-18-12-10-17(11-13-18)25-21(26)19-4-2-3-5-20(19)24(22(25)27)14-15-6-8-16(23)9-7-15/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUMXOCRTDICII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2941643.png)

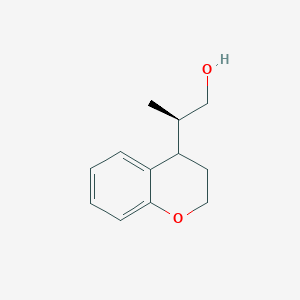

![2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2941648.png)

![2-[(4-Phenyldiazenylphenyl)carbamoyl]benzoic acid](/img/structure/B2941649.png)

![2-[[4-[(1-Tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxymethyl]phenyl]methoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B2941654.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2941656.png)